4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14652195
InChI: InChI=1S/C6H7F2N3O2/c7-4(8)2-11-5(6(12)13)3(9)1-10-11/h1,4H,2,9H2,(H,12,13)
SMILES:
Molecular Formula: C6H7F2N3O2
Molecular Weight: 191.14 g/mol

4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC14652195

Molecular Formula: C6H7F2N3O2

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C6H7F2N3O2
Molecular Weight 191.14 g/mol
IUPAC Name 4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C6H7F2N3O2/c7-4(8)2-11-5(6(12)13)3(9)1-10-11/h1,4H,2,9H2,(H,12,13)
Standard InChI Key OAEVSGLXUDMENS-UHFFFAOYSA-N
Canonical SMILES C1=NN(C(=C1N)C(=O)O)CC(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid, reflects its substitution pattern: a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) bearing an amino group at position 4, a 2,2-difluoroethyl chain at position 1, and a carboxylic acid group at position 5 . The canonical SMILES representation (C1=NN(C(=C1N)C(=O)O)CC(F)F) and Standard InChIKey (OAEVSGLXUDMENS-UHFFFAOYSA-N) provide unambiguous descriptors for its structure.

Crystallographic and Spectroscopic Data

Though no crystallographic data for this specific compound are available in the provided sources, analogous pyrazole-carboxylic acid derivatives exhibit planar aromatic cores with hydrogen-bonding networks involving the carboxylic acid and amino groups . Such interactions often influence solubility and crystallinity, critical factors in pharmaceutical formulation.

Physicochemical Properties

Stability and Solubility

The compound’s solubility profile is influenced by its ionizable carboxylic acid (pKa ≈ 2–3) and amino (pKa ≈ 9–10) groups, rendering it water-soluble at physiological pH. The difluoroethyl group enhances lipid solubility, potentially improving membrane permeability in drug candidates .

Thermal and Spectral Characteristics

Key properties inferred from structural analogs include:

  • Melting Point: Estimated 180–220°C (decomposition may occur above 200°C).

  • UV-Vis Absorption: λmax ≈ 260–280 nm due to the conjugated π-system.

  • NMR Signatures: Distinct ¹⁹F NMR signals near δ -120 ppm (CF2 group) and ¹H NMR peaks for the pyrazole ring (δ 6.5–8.0 ppm) .

Applications in Research and Industry

Pharmaceutical Intermediates

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, contributing to kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The difluoroethyl group may enhance metabolic stability by resisting oxidative degradation, while the carboxylic acid enables salt formation for improved bioavailability .

Materials Science

Conjugated pyrazole-carboxylic acid systems could serve as ligands for metal-organic frameworks (MOFs) or catalysts. The carboxylic acid group facilitates coordination to metal ions, as demonstrated in zinc-containing MOFs .

SupplierPurityPackagingPrice Range (USD/g)
AK Scientific≥95%1–5 g$150–$200
MolCore BioPharm≥97%10–100 g$120–$180
VulcanChem≥90%50–500 mg$200–$250

Prices reflect research-scale quantities as of April 2025 .

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